L-beta-Homoleucine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

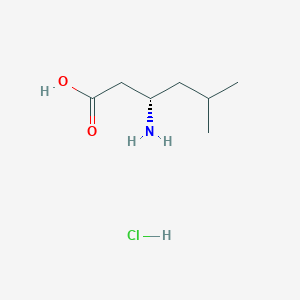

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S)-3-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375812 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96386-92-4 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-beta-Homoleucine Hydrochloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-proteinogenic amino acids, L-beta-homoleucine hydrochloride ((S)-3-amino-5-methylhexanoic acid hydrochloride) emerges as a compound of significant interest for peptide-based drug design and development. As a beta-amino acid, it possesses a unique structural feature—the amino group is attached to the beta-carbon, rather than the alpha-carbon found in proteinogenic amino acids. This seemingly subtle difference imparts profound effects on the conformational preferences and proteolytic stability of peptides into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and applications of this compound, offering valuable insights for researchers navigating the expanding field of peptidomimetics.

Chemical and Physical Properties

This compound is the hydrochloride salt of L-beta-homoleucine. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | [1] |

| Synonyms | L-β-HomoLeu-OH·HCl, (S)-3-Amino-5-methylhexanoic acid hydrochloride, H-β-HomoLeu-OH·HCl | [] |

| CAS Number | 96386-92-4 | [] |

| Molecular Formula | C₇H₁₆ClNO₂ | [3] |

| Molecular Weight | 181.66 g/mol | [3] |

| Appearance | White to off-white or pale brown powder/solid | [] |

| Melting Point | 222-228 °C (for the free amino acid) | [] |

| Solubility | Soluble in water. | [] |

| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in water) | [] |

Structural Analysis

The structure of L-beta-homoleucine is characterized by a hexanoic acid backbone with an amino group at the C3 position and a methyl group at the C5 position. The "L" designation refers to the (S) stereochemistry at the chiral center (C3).

Chemical Structure

Caption: 2D structure of this compound.

Stereochemistry and Conformational Preferences

The stereochemistry at the C3 position is crucial for the biological activity and the conformational behavior of peptides containing this residue. The isobutyl side chain influences the local conformation, which in turn affects the global secondary structure of the peptide. Beta-amino acids are known to induce the formation of stable secondary structures, such as helices (e.g., 14-helix) and sheets, in peptides.[4] This is a key advantage in drug design, as it allows for the creation of peptidomimetics with well-defined three-dimensional structures, which can lead to higher binding affinities and specificities for their biological targets.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as signals for the protons on the hexanoic acid backbone. The proton alpha to the amino group and the protons alpha to the carboxyl group will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum of DL-beta-leucine shows distinct peaks for each of the seven carbon atoms.[5] The carbonyl carbon will be the most downfield signal, followed by the carbon bearing the amino group. The carbons of the isobutyl side chain will have characteristic upfield shifts.[5][6]

-

Mass Spectrometry: The mass spectrum of the free amino acid, L-beta-homoleucine, would show a molecular ion peak corresponding to its molecular weight (145.20 g/mol ).[1][7] Common fragmentation patterns for amino acids include the loss of the carboxyl group (as CO₂) and cleavage of the carbon-carbon bonds in the backbone.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the amine salt (N-H stretching and bending), and the alkyl groups (C-H stretching and bending).

Synthesis of this compound

The asymmetric synthesis of beta-amino acids is a well-established field in organic chemistry, with several robust methods available. A common and effective strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective reduction or other modifications.

General Synthetic Approach: Asymmetric Conjugate Addition

A plausible and widely used method for the synthesis of L-beta-homoleucine would involve the following key steps:

Caption: General workflow for the asymmetric synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the α,β-Unsaturated Ester: The synthesis would begin with a suitable α,β-unsaturated ester, such as a derivative of (E)-5-methylhex-2-enoic acid.

-

Asymmetric Conjugate Addition: A chiral lithium amide, for example, derived from (R)-N-benzyl-α-methylbenzylamine, is added to the α,β-unsaturated ester. The stereochemistry of the chiral amine directs the addition to form one diastereomer of the β-amino ester in high excess.

-

Purification: The resulting diastereomeric mixture is purified, typically by chromatography, to isolate the desired diastereomer.

-

Deprotection: The benzyl and α-methylbenzyl protecting groups on the nitrogen are removed. A common method for this is catalytic hydrogenolysis.

-

Hydrolysis (if necessary): If the starting material was an ester, it is hydrolyzed to the carboxylic acid.

-

Salt Formation: The resulting L-beta-homoleucine free amino acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

-

Isolation and Purification: The final product, this compound, is isolated, typically by crystallization, and purified to the desired level.

This approach offers a high degree of stereocontrol and is a well-documented strategy for accessing a wide variety of chiral β-amino acids.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several areas of research and development:

-

Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can lead to:

-

Enhanced Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides makes them resistant to degradation by proteases, which is a major challenge for the therapeutic use of natural peptides.

-

Defined Secondary Structures: As mentioned earlier, β-amino acids can induce stable helical and sheet structures in peptides.[4] This allows for the rational design of peptidomimetics that can mimic the bioactive conformations of natural peptides and proteins.

-

-

Drug Discovery: The improved stability and structural properties of β-peptides make them attractive candidates for the development of new therapeutic agents. They are being explored for a wide range of applications, including antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.

-

Neuroscience Research: Given its structural similarity to neurotransmitters, L-beta-homoleucine and its derivatives may be of interest in neuroscience research for studying receptor binding and transport processes.

Safety and Handling

While detailed toxicology data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of novel peptides and peptidomimetics. Its ability to confer enhanced proteolytic stability and induce well-defined secondary structures makes it a powerful tool for overcoming some of the key limitations of natural peptide-based therapeutics. As research in the field of peptidomimetics continues to advance, the demand for and applications of unique building blocks like this compound are expected to grow, paving the way for the development of next-generation peptide drugs with improved efficacy and pharmacokinetic profiles.

References

- 1. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-beta-homoisoleucine-HCl | C7H16ClNO2 | CID 2761520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bmse000466 DL-beta-leucine at BMRB [bmrb.io]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003640) [hmdb.ca]

- 7. DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Incorporation of β-Homo Amino Acids: A Technical Guide to Enhancing Peptide Therapeutics

Abstract

The therapeutic potential of peptides is often curtailed by their inherent metabolic instability and conformational flexibility. A key strategy to overcome these limitations is the incorporation of non-natural amino acids. This technical guide provides an in-depth exploration of β-homo amino acids, synthetic analogs of proteinogenic amino acids, and their profound biological significance in the realm of drug development. We will dissect the structural nuances of β-homo amino acids, their impact on peptide conformation and proteolytic resistance, and the strategic considerations for their inclusion in therapeutic peptides. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of β-homo amino acids to design next-generation peptide-based therapeutics with enhanced pharmacological profiles.

Introduction: The Challenge of Peptide Therapeutics and the Rise of Non-Natural Amino Acids

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of stable secondary structure, which can lead to poor receptor affinity and bioavailability. To address these challenges, medicinal chemists have turned to the incorporation of non-natural amino acids. Among these, β-homo amino acids have emerged as a powerful tool for modulating the physicochemical properties of peptides.

This guide will provide a comprehensive overview of the biological significance of β-homo amino acids, focusing on their synthetic nature and their application in enhancing the therapeutic potential of peptides. We will delve into the structural basis for their effects, provide insights into their synthesis and incorporation into peptide chains, and discuss case studies that highlight their transformative impact on drug design.

Decoding the Structure: β-Amino vs. β-Homo Amino Acids

A clear understanding of the structural distinctions between β-amino acids and their "homo" counterparts is crucial for their effective application.

-

β-Amino Acids: In contrast to the α-amino acids that constitute natural proteins, β-amino acids possess an amino group attached to the β-carbon (the third carbon from the carboxyl group). While rare, some β-amino acids, such as β-alanine, are found in nature.[1]

-

β-Homo Amino Acids: These are synthetic analogs of standard α-amino acids where the carbon skeleton has been extended by the insertion of a methylene group between the α-carbon and the carboxyl group.[2][3] This seemingly minor modification has profound implications for the peptide backbone, as we will explore. The nomenclature can sometimes be ambiguous; for instance, β-leucine can also be referred to as β-homovaline.[1]

The key distinction lies in this additional methylene group, which imparts greater conformational flexibility and steric hindrance, forming the basis for the enhanced properties of peptides containing them.

Caption: Structural comparison of α-amino, β-amino, and β-homo amino acids.

Natural Occurrence and Biosynthesis: A Synthetic Reality

A pivotal point to understand is that β-homo amino acids are not found in nature . Their existence is a product of synthetic chemistry. While some β-amino acids are natural products, often found as components of secondary metabolites in bacteria, fungi, and plants, there are no known natural biosynthetic pathways for β-homo amino acids.[4] This synthetic origin gives researchers complete control over their structure, allowing for the design of novel side chains and stereochemistries to fine-tune the properties of peptides.

The absence of natural counterparts means that their biological significance is entirely derived from their application as building blocks in synthetic peptides.

The Pharmacological Imperative: Why Incorporate β-Homo Amino Acids?

The decision to incorporate a β-homo amino acid into a peptide sequence is driven by the desire to overcome the inherent liabilities of natural peptides. The primary advantages can be categorized as follows:

4.1. Enhanced Metabolic Stability:

The most significant advantage of incorporating β-homo amino acids is the increased resistance to enzymatic degradation.[2][3] The altered backbone stereochemistry and increased steric hindrance prevent recognition and cleavage by proteases, leading to a longer biological half-life.

4.2. Modulation of Peptide Conformation:

The additional methylene group in the backbone of β-homo amino acids introduces a greater degree of conformational flexibility. However, this flexibility can be strategically harnessed to induce specific and stable secondary structures, such as helices and turns.[5] This is critical for mimicking the bioactive conformation of a natural peptide ligand and enhancing its binding affinity to its target receptor.

4.3. Improved Pharmacological Profiles:

The culmination of enhanced stability and conformational control often translates to a superior pharmacological profile. This can manifest as:

-

Increased Potency: By locking the peptide into its bioactive conformation, the affinity for the target can be significantly increased.[2]

-

Enhanced Selectivity: A more defined structure can lead to more specific interactions with the intended target, reducing off-target effects.[2]

-

Reduced Toxicity: Improved selectivity and stability can contribute to a better overall safety profile.[2]

Table 1: Impact of β-Homo Amino Acid Incorporation on Peptide Properties

| Property | Effect of β-Homo Amino Acid Incorporation | Rationale |

| Metabolic Stability | Significantly Increased | Steric hindrance and altered backbone conformation prevent protease recognition and cleavage. |

| Biological Half-life | Extended | A direct consequence of increased metabolic stability. |

| Conformational Rigidity | Can be increased or decreased | Strategic placement can induce stable secondary structures (e.g., helices, turns) or introduce flexible linkers. |

| Receptor Binding Affinity | Often Increased | Stabilization of the bioactive conformation leads to a more favorable interaction with the target. |

| Selectivity | Can be Improved | A more defined three-dimensional structure can enhance specific interactions with the target receptor over others. |

The Synthetic Workflow: From Monomer Synthesis to Peptide Elongation

As β-homo amino acids are not commercially available in the same diversity as their α-amino acid counterparts, their synthesis is a critical first step.

5.1. Synthesis of β-Homo Amino Acid Monomers:

Various synthetic routes to β-homo amino acids have been developed. A common approach involves the Arndt-Eistert homologation of an α-amino acid. This two-step procedure involves the conversion of an N-protected α-amino acid to a diazoketone, followed by a Wolff rearrangement to yield the corresponding β-homo amino acid. Other methods include asymmetric Mannich reactions and Michael additions.

5.2. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS):

Once the desired β-homo amino acid monomer is synthesized and appropriately protected (typically with Fmoc or Boc protecting groups), it can be incorporated into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3][6]

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: A Generalized Approach to SPPS with β-Homo Amino Acids

-

Resin Preparation: Swell the appropriate solid support (e.g., Wang resin, Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Coupling of the β-Homo Amino Acid: Dissolve the Fmoc-protected β-homo amino acid and a coupling agent (e.g., HATU) in DMF and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Repeat the washing step with DMF.

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Case Studies and Applications

The strategic incorporation of β-homo amino acids has proven successful in a variety of therapeutic areas. For instance, in the development of enzyme inhibitors, the introduction of a β-homo amino acid can lead to peptides with a high affinity for their target enzyme but are resistant to proteolytic degradation.[] Similarly, in the design of receptor agonists and antagonists, the conformational constraints imposed by β-homo amino acids can lead to highly potent and selective ligands.

Future Perspectives and Conclusion

The use of β-homo amino acids in peptide drug design is a testament to the power of synthetic chemistry to overcome the limitations of nature. As our understanding of structure-activity relationships deepens and synthetic methodologies become more sophisticated, we can expect to see the development of even more complex and effective peptide therapeutics incorporating these and other non-natural amino acids. The ability to precisely tailor the properties of peptides at the molecular level opens up new avenues for treating a wide range of diseases. This guide has provided a foundational understanding of the biological significance of β-homo amino acids, empowering researchers to strategically employ these valuable tools in their drug discovery endeavors.

References

-

beta-Homo Amino Acids - Aapptec Peptides. (n.d.). Retrieved January 4, 2026, from [Link]

- Methods for synthesizing β-homoamino acids. (2020). Google Patents.

- Seebach, D., et al. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2. Biopolymers, 76(3), 206-43.

- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.

-

Beta Amino Acids and Beta Homo Amino Acids - Aapptec Peptides. (2020, April 17). Retrieved January 4, 2026, from [Link]

- Al-Obeidi, F., et al. (2018). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & biomolecular chemistry, 16(43), 8231-8239.

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - Scirp.org. (n.d.). Retrieved January 4, 2026, from [Link]

-

Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries - ACS Publications. (2021, May 19). Retrieved January 4, 2026, from [Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011, April 6). Retrieved January 4, 2026, from [Link]

-

Pharmacologically active β-amino acid derivatives. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - NIH. (2018, February 13). Retrieved January 4, 2026, from [Link]

-

Beta Homo Amino Acids for Peptide Synthesis Archives - AAPPTEC. (n.d.). Retrieved January 4, 2026, from [Link]

- Methods for the preparation of β-amino acids. (2004). Google Patents.

-

Amino acid synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 4, 2026, from [Link]

-

Biosynthesis of amino acids. Investigation of the mechanism of .beta.-tyrosine formation | Journal of the American Chemical Society. (n.d.). Retrieved January 4, 2026, from [Link]

-

solid phase peptide - Moodle@Units. (n.d.). Retrieved January 4, 2026, from [Link]

-

Lecture 26: Solution phase peptide synthesis : mechanism and end protection - YouTube. (2020, March 18). Retrieved January 4, 2026, from [Link]

Sources

A Technical Guide to L-β-Homoleucine Hydrochloride: Synthesis, Characterization, and Application in Modern Peptide Chemistry

This document provides an in-depth technical overview of L-β-Homoleucine hydrochloride (CAS No. 96386-92-4), a non-proteinogenic β-amino acid derivative. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple datasheet to offer field-proven insights into its synthesis, analytical characterization, and strategic implementation in peptide science. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Introduction: The Strategic Value of β-Amino Acids in Peptidomimetics

Native peptides, while central to biological function, often face significant limitations as therapeutic agents due to their conformational flexibility and susceptibility to proteolytic degradation. The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design aimed at overcoming these hurdles.[1] L-β-Homoleucine, as a β-amino acid, introduces an additional methylene group into the peptide backbone compared to its α-analog, L-Leucine.[2] This seemingly minor alteration has profound structural and functional consequences.

The extended backbone fundamentally alters local conformation, enabling the formation of unique and stable secondary structures, such as 14-helices and various β-turns, that are inaccessible to α-peptides.[1][3] This structural rigidity can pre-organize a peptide into a bioactive conformation, enhancing binding affinity to therapeutic targets. Crucially, the modified backbone renders peptides containing β-amino acids highly resistant to degradation by common proteases, significantly improving their pharmacokinetic profiles.[1][4] L-β-Homoleucine, with its isobutyl side chain, serves as a valuable building block for probing hydrophobic interactions within these stabilized structures, making it a key tool in drug discovery and protein engineering.[5][6]

Physicochemical and Structural Characteristics

L-β-Homoleucine hydrochloride is typically supplied as a white to off-white crystalline powder with good solubility in water, a property enhanced by the hydrochloride salt form.[7] This solubility is advantageous for its use in aqueous buffer systems for biochemical assays and for solution-phase peptide synthesis.

| Property | Value | Source |

| CAS Number | 96386-92-4 | [5][7][8] |

| Molecular Formula | C₇H₁₆ClNO₂ | [7][8] |

| Molecular Weight | 181.66 g/mol | [5][8] |

| Synonyms | (S)-3-Amino-5-methylhexanoic acid hydrochloride, H-β-HoLeu-OH·HCl | [5][7][8] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98.0% (Typical) | [8][9] |

| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in water) | [5] |

| Storage | Sealed in dry conditions, 0-8°C | [5][10] |

| SMILES | CC(C)CN.Cl | [7] |

| InChI Key | NXVYPYHWONGEFQ-RGMNGODLSA-N | [9] |

Synthesis of L-β-Homoleucine Hydrochloride: A Practical Approach

The most reliable and widely adopted method for synthesizing β³-amino acids like L-β-Homoleucine is the Arndt-Eistert homologation of the corresponding N-protected α-amino acid.[11][12][13] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene group, effectively converting an α-amino acid into its β-homolog while preserving stereochemistry.[12][14]

Rationale for the Arndt-Eistert Approach

The Arndt-Eistert synthesis is favored for several reasons:

-

Stereochemical Retention: The key step, a Wolff rearrangement, proceeds with retention of configuration at the chiral center, which is critical for producing enantiomerically pure L-β-Homoleucine from L-Leucine.[14]

-

High Purity: The intermediate α-diazoketones are often stable and can be isolated, allowing for purification before the final rearrangement, leading to a cleaner product.[13]

-

Versatility: The ketene intermediate formed during the Wolff rearrangement can be trapped with various nucleophiles (water for the acid, alcohols for esters, amines for amides), making the method adaptable.[13]

Experimental Workflow: Synthesis from N-Fmoc-L-Leucine

The following protocol details the synthesis starting from commercially available N-Fmoc-L-Leucine. The Fmoc protecting group is chosen for its stability during the initial steps and its clean removal under basic conditions, which are orthogonal to the acidic conditions used later.

Caption: Workflow for the synthesis of L-β-Homoleucine HCl.

Step-by-Step Synthesis Protocol

Step 1: Acid Chloride Formation

-

Suspend N-Fmoc-L-Leucine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts (CO, CO₂, HCl), simplifying workup.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-Fmoc-L-Leucyl chloride, which is used immediately in the next step.

Step 2: α-Diazoketone Formation Safety Precaution: Diazomethane and its precursors are toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood with appropriate safety shielding.

-

Dissolve the crude acid chloride in anhydrous THF/acetonitrile (1:1).

-

Cool the solution to 0°C.

-

Slowly add a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) until a persistent yellow color indicates a slight excess. Causality: Trimethylsilyldiazomethane is a safer, commercially available alternative to gaseous diazomethane.[13]

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 10-12 hours.

-

Quench excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

-

The solvent is removed in vacuo to yield the crude α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 ratio).

-

Add silver(I) benzoate (0.1-0.2 eq) as a catalyst. Causality: Silver catalysts facilitate the Wolff rearrangement at lower temperatures, minimizing side reactions.[13][14]

-

Heat the mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the diazoketone.

-

After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure.

-

Purify the resulting N-Fmoc-L-β-Homoleucine by flash column chromatography.

Step 4: Deprotection and Salt Formation

-

Dissolve the purified N-Fmoc-L-β-Homoleucine in N,N-dimethylformamide (DMF).

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under high vacuum.

-

Dissolve the residue in a minimal amount of 1,4-dioxane and add a solution of HCl in dioxane (e.g., 4M) until the solution is acidic.

-

Induce precipitation by adding diethyl ether. Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield L-β-Homoleucine hydrochloride as a pure, white solid.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The following protocols are designed as a self-validating system, where data from orthogonal techniques (NMR, MS, HPLC) corroborate each other.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Modern HPLC methods utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns allow for the analysis of polar compounds like amino acids without the need for derivatization, which simplifies sample preparation and avoids potential side reactions.[15][16][17]

Protocol: Derivatization-Free HPLC-UV

-

Column: HILIC column (e.g., Silica-based, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85 with H₃PO₄.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic, 25:75 (A:B). Causality: The high organic content allows for retention of the polar amino acid on the HILIC stationary phase.[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV at 210 nm. Causality: This wavelength allows for the detection of the carboxylic acid chromophore without derivatization.

-

Sample Preparation: Dissolve 1 mg of L-β-Homoleucine HCl in 1 mL of mobile phase.

-

Expected Outcome: A single, sharp peak with a retention time characteristic of a polar, small molecule, confirming >98% purity. The absence of a peak corresponding to L-Leucine validates the completion of the homologation.

Mass Spectrometry (MS) for Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. Tandem MS (MS/MS) provides structural confirmation through characteristic fragmentation patterns.

Protocol: LC-MS/MS Analysis

-

Ionization Mode: Positive ESI.

-

MS1 Scan: Scan for the protonated molecule [M+H]⁺.

-

Expected MS1 Result: A prominent ion at m/z 146.12. Calculation: C₇H₁₅NO₂ (145.20) + H⁺ (1.01) = 146.21 (monoisotopic mass 145.11 + 1.01 = 146.12).

-

MS2 Fragmentation (Collision-Induced Dissociation of m/z 146.12):

-

Primary Fragment: Loss of the carboxylic acid group (HCOOH, 46 Da) resulting in a fragment at m/z 100.12. This is a characteristic fragmentation for amino acids.[18]

-

Secondary Fragment: Loss of the amino group and adjacent carbons.

-

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. The predicted chemical shifts below are based on the known structure and comparison with similar molecules like Leucine.[19]

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Hδ (2x CH₃) | ~0.90 | d | 6H | Diastereotopic methyls split by Hγ |

| Hγ (CH) | ~1.70 | m | 1H | Isobutyl methine proton |

| Hβ (CH₂) | ~1.30-1.50 | m | 2H | Methylene adjacent to isobutyl group |

| Hα (CH₂) | ~2.40-2.60 | m | 2H | Methylene adjacent to carboxyl group |

| H₃ (CH-N) | ~3.20-3.40 | m | 1H | Methine proton attached to the amine |

Self-Validation: The integration values must correspond to the number of protons. The key differentiating signals from L-Leucine are the two distinct methylene groups (Hα and Hβ) and the downfield shift of the proton attached to the nitrogen (H₃), confirming the β-amino acid structure.

Applications in Peptide Synthesis and Drug Design

The primary utility of L-β-Homoleucine HCl is as a building block in Solid Phase Peptide Synthesis (SPPS).[20][21] It is typically used in its N-Fmoc protected form (Fmoc-L-β-HoLeu-OH).

Workflow for Incorporating L-β-Homoleucine into a Peptide Sequence via SPPS

Caption: Standard Fmoc-SPPS cycle for β-amino acid incorporation.

Key Considerations for Application

-

Disruption of α-Helices and β-Sheets: A single β-amino acid insertion can act as a "helix breaker" or disrupt the hydrogen bonding pattern of a native β-sheet. This property is exploited to design turn mimics or to destabilize pathogenic protein aggregates.[22]

-

Formation of Novel Secondary Structures: When used in sequence, β-amino acids can form their own stable secondary structures, most notably the 14-helix, which provides a rigid scaffold for presenting side chains in a precise three-dimensional arrangement.[3]

-

Enhancing Proteolytic Stability: The altered peptide backbone is not recognized by endogenous proteases, dramatically increasing the in-vivo half-life of the resulting peptide, a critical attribute for therapeutic candidates.[1][4]

-

Modulating Hydrophobicity: The isobutyl side chain of L-β-Homoleucine allows for systematic studies of hydrophobic interactions at specific positions within a peptidomimetic scaffold, aiding in the optimization of receptor binding or membrane interaction.[23]

Conclusion

L-β-Homoleucine hydrochloride is more than a mere structural variant of L-Leucine; it is a sophisticated molecular tool for the rational design of advanced peptidomimetics. Its synthesis via Arndt-Eistert homologation is a robust and stereospecific process. Its identity and purity can be rigorously confirmed using a suite of modern, derivatization-free analytical techniques. For the drug development professional, the incorporation of L-β-Homoleucine provides a validated strategy to impart conformational stability and proteolytic resistance, transforming transient peptide ligands into viable therapeutic leads. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this versatile building block in pioneering research.

References

-

Krackeler Scientific, Inc. L-β-Homoleucine hydrochloride. [Link]

-

Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

- Google Patents. RU2666737C2 - Process for the preparation of (s)-3-(aminomethyl)

-

El-Ghorab, A.H., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

- Google Patents. RU2643373C2 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.

-

Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

-

Chemistry LibreTexts. Arndt-Eistert reaction. [Link]

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

- Google Patents. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

- Google Patents. WO2011071520A1 - Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

ResearchGate. HPLC of amino acids without derivatization. [Link]

-

ResearchGate. Arndt—Eistert homologation. [Link]

-

PubChem. (S)-3-Amino-5-methyl-hexanoic acid. [Link]

-

Gellman, S.H. (2001). Beta-amino acids: versatile peptidomimetics. Current Opinion in Chemical Biology. [Link]

-

Wels, W.S., et al. (2015). Synthetic Peptides as Protein Mimics. PMC. [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000557). [Link]

-

Shimadzu. Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. [Link]

-

Hirst, A.R., et al. (2014). Structural Consequences of Introducing Bioactive Domains to Designer β-Sheet Peptide Self-Assemblies. PMC. [Link]

-

Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. [Link]

-

Wikipedia. β-Homoleucine. [Link]

-

PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. [Link]

-

de Poli, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

-

Cuburu, N., et al. (2008). Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry. PMC. [Link]

-

Frontiers. Impact of Structural Observables From Simulations to Predict the Effect of Single-Point Mutations in MHC Class II Peptide Binders. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). [Link]

-

EMBL-EBI. 3-Amino-5-methylhexanoic acid (CHEBI:181613). [Link]

-

ResearchGate. All Ion Fragmentation Analysis Enhances the Untargeted Profiling of Glucosinolates.... [Link]

-

Al-Dirbashi, O.Y., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PubMed Central. [Link]

-

PubChem. L-beta-homoisoleucine-HCl. [Link]

-

Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]

-

MDPI. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Arndt-Eistert Synthesis [organic-chemistry.org]

- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 15. [PDF] Determination of amino acid without derivatization by using HPLC - HILIC column | Semantic Scholar [semanticscholar.org]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000557) [hmdb.ca]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. mdpi.com [mdpi.com]

- 23. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Incorporation of L-beta-Homoleucine for Enhanced Peptide Stability and Therapeutic Efficacy

Abstract

The therapeutic potential of peptides is often undermined by their inherent instability, primarily their susceptibility to proteolytic degradation in vivo. This technical guide provides an in-depth analysis of a powerful strategy to overcome this limitation: the incorporation of non-natural beta-amino acids, with a specific focus on L-beta-homoleucine. We will explore the structural basis for the enhanced stability conferred by this modification, detail the experimental methodologies for its validation, and present a clear, data-driven case for its application in modern drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to engineer next-generation peptide therapeutics with superior pharmacokinetic profiles.

The Challenge: Inherent Instability in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutics due to their high specificity, potency, and low off-target toxicity. However, their progression from bench to bedside is frequently hampered by a critical flaw: a short in vivo half-life.[1] This instability is primarily due to two factors:

-

Enzymatic Degradation: The peptide backbone is readily recognized and cleaved by a vast array of endogenous proteases and peptidases.[1][2] These enzymes, which are ubiquitous in plasma and tissues, typically bind to their substrates in an extended conformation and hydrolyze the peptide bonds.[3]

-

Rapid Clearance: The small size of most therapeutic peptides leads to rapid elimination through renal filtration.[1]

Strategies to mitigate these issues are paramount. While methods like PEGylation or fusion to larger proteins can address renal clearance, tackling enzymatic degradation requires modification at the molecular level.[1]

The Solution: Backbone Modification with β-Amino Acids

A highly effective strategy to confer proteolytic resistance is the introduction of β-amino acids into the peptide sequence.[4][5][6] Unlike their natural α-amino acid counterparts where the amino group is attached to the α-carbon, β-amino acids have an additional carbon atom in their backbone, with the amino group attached to the β-carbon.[5]

This seemingly subtle change has profound structural and functional consequences:

-

Disruption of Protease Recognition: The altered backbone geometry of a β-amino acid residue is unnatural. Proteases, which are highly stereospecific, often fail to recognize or effectively bind to peptide bonds involving a β-amino acid, thereby preventing cleavage.[5][6][7] This makes peptides containing these residues significantly more resistant to degradation.[8]

-

Induction of Stable Secondary Structures: The longer backbone of β-amino acids encourages the formation of unique and highly stable secondary structures, such as various types of helices (e.g., 12-helix, 14-helix) and sheets.[5][7] These well-defined, folded conformations can mask potential protease cleavage sites that would otherwise be exposed in a more flexible, linear α-peptide.[3]

Focus on L-beta-Homoleucine (H-β-hLeu-OH)

Among the diverse family of β-amino acids, L-beta-homoleucine ((3S)-3-amino-5-methylhexanoic acid) is a particularly valuable building block.[][10] It is the β-homolog of the natural proteinogenic amino acid L-leucine. Its isobutyl side chain provides hydrophobicity which can be critical for receptor interaction and stabilizing helical structures through hydrophobic interactions.[11]

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid | [] |

| CAS Number | 22818-43-5 | [10] |

| Molecular Formula | C7H15NO2 | [] |

| Molecular Weight | 145.20 g/mol | [] |

| Appearance | White to Yellow Solid | [] |

| Canonical SMILES | CC(C)CN | [10] |

Table 1: Physicochemical Properties of L-beta-Homoleucine.

Mechanism of Stability Enhancement: A Structural Perspective

The stabilizing effect of incorporating L-beta-homoleucine is twofold, stemming from both local and global conformational changes.

Experimental Protocol: Peptide Synthesis

The synthesis of peptides containing L-beta-homoleucine is readily achieved using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS). [12][13] Objective: To synthesize a control α-peptide and an analog containing a single L-beta-homoleucine substitution.

Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like Dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the C-terminal Fmoc-protected α-amino acid to the resin.

-

Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF. This reveals a free amine group for the next coupling step.

-

Amino Acid Coupling Cycle (Iterative Process): a. Activation: Activate the next Fmoc-protected amino acid (either standard α-amino acid or Fmoc-L-beta-homoleucine-OH) using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). b. Coupling: Add the activated amino acid solution to the resin to form the new peptide bond. The use of excess reagents drives the reaction to completion. [13] c. Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts. d. Repeat: Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quality Control: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Experimental Protocol: Proteolytic Stability Assay

Objective: To quantify and compare the degradation rates of the control peptide and the L-beta-homoleucine-containing peptide in the presence of a protease.

Causality: This assay directly measures the peptide's resistance to enzymatic cleavage. By comparing the half-life of the modified peptide to an unmodified control, we can quantitatively determine the stabilizing effect of the L-beta-homoleucine substitution.

Methodology:

-

Stock Preparation: Prepare stock solutions of the control and modified peptides (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). [14]Prepare a stock solution of the protease (e.g., Trypsin, Chymotrypsin, or Proteinase K) in the same buffer. [14]2. Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the reaction. A typical peptide-to-protease ratio might be 40:1 (w/w). [14]Incubate the reactions at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 1% TFA. [14]This acidifies the sample and denatures the protease, halting all activity.

-

Analysis by RP-HPLC: a. Inject the quenched sample into an RP-HPLC system equipped with a C18 column. b. Elute the sample using a gradient of water/acetonitrile containing 0.1% TFA. c. Monitor the elution profile at a wavelength of 215 or 220 nm. [14]6. Data Analysis: a. Identify the peak corresponding to the intact (non-degraded) peptide. b. Integrate the area of this peak for each time point. c. Plot the percentage of remaining intact peptide versus time. d. Calculate the half-life (t½) for each peptide from the degradation curve.

Expected Outcome:

| Peptide Variant | Protease | Half-life (t½) in minutes | Fold-Increase in Stability |

| Control α-Peptide | Trypsin | ~ 25 | 1x (Baseline) |

| L-β-hLeu Peptide | Trypsin | > 480 | > 19x |

| Control α-Peptide | Chymotrypsin | ~ 40 | 1x (Baseline) |

| L-β-hLeu Peptide | Chymotrypsin | > 480 | > 12x |

Table 2: Representative quantitative data from a proteolytic stability assay. The incorporation of a single L-beta-homoleucine residue can dramatically increase the peptide's half-life.

Experimental Protocol: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To assess the impact of L-beta-homoleucine incorporation on the peptide's secondary structure in solution.

Causality: CD spectroscopy measures the differential absorption of circularly polarized light by chiral molecules like peptides. [15][16]Distinct secondary structures (α-helix, β-sheet, random coil) produce characteristic spectral signatures, allowing for a semi-quantitative assessment of the peptide's conformation. [17][18]An increase in α-helicity, indicated by strong negative signals around 208 nm and 222 nm, would support the hypothesis that L-beta-homoleucine promotes a more ordered, stable structure. [16][17] Methodology:

-

Sample Preparation: Dissolve the lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The solvent must be transparent in the far-UV region. [18]2. Instrument Setup: a. Use a calibrated circular dichroism spectrometer. b. Purge the instrument with nitrogen gas for at least 30 minutes before use. [18] c. Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the CD spectrum for each peptide sample from approximately 260 nm to 190 nm. [17] c. Acquire multiple scans (e.g., 3-5) for each sample to improve the signal-to-noise ratio.

-

Data Processing and Analysis: a. Subtract the buffer baseline spectrum from each peptide spectrum. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, path length, and number of residues. c. Analyze the MRE spectra. A characteristic α-helix spectrum shows two negative minima at ~222 nm and ~208 nm and a positive maximum at ~195 nm. [16]A random coil typically shows a strong negative band near 200 nm.

Expected Outcome:

| Peptide Variant | MRE at 222 nm (deg·cm²·dmol⁻¹) | Secondary Structure Interpretation |

| Control α-Peptide | -2,500 | Predominantly Random Coil |

| L-β-hLeu Peptide | -18,000 | Significant α-Helical Content |

Table 3: Representative data from CD spectroscopy. The large negative MRE value at 222 nm for the modified peptide is a strong indicator of induced α-helicity, correlating with increased stability.

Conclusion and Future Outlook

The strategic incorporation of L-beta-homoleucine is a field-proven and highly effective method for enhancing the proteolytic stability of therapeutic peptides. By disrupting protease recognition sites and promoting stable, folded secondary structures, this single amino acid modification can extend a peptide's in vivo half-life by orders of magnitude. The experimental workflows detailed herein provide a robust framework for synthesizing, testing, and validating the benefits of this approach. As the demand for peptide therapeutics with improved drug-like properties continues to grow, the rational design of peptides using non-natural building blocks like L-beta-homoleucine will be a cornerstone of successful drug development programs.

References

-

Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]

-

Nagaraj, R., & Balaram, P. (1992). Conformational studies on beta-amino acid-containing peptides. I. International Journal of Peptide and Protein Research. [Link]

-

Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]

-

Hosszu, L. L. P., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal. [Link]

-

Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

-

Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules. [Link]

-

Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]

-

Gopi, H. N., et al. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers. [Link]

-

Muttenthaler, M., et al. (2010). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current Pharmaceutical Design. [Link]

-

AAPPTec. (n.d.). Beta-Amino Acids. AAPPTec. [Link]

-

Karle, I. L., et al. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]

-

Aftab, M. F., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology. [Link]

-

Cavaco, M., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides. ResearchGate. [Link]

-

Shah, R. N., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Communications Materials. [Link]

-

Wikipedia. (n.d.). β-Homoleucine. Wikipedia. [Link]

-

Wolf, J., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Ittner, A. A., et al. (2018). The Physiological Roles of Amyloid-β Peptide Hint at New Ways to Treat Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]

-

ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

-

PubChem. (n.d.). beta-Homoleucine. PubChem. [Link]

-

PubChem. (n.d.). DL-beta-Homoleucine. PubChem. [Link]

-

Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

-

Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Science of Synthesis. (n.d.). 4 Synthesis of Peptides. Thieme. [Link]

-

Brender, J. R., et al. (2016). Proteolysis of Amyloid β by Lysosomal Enzymes as a Function of Fibril Morphology. Biochemistry. [Link]

-

Yoo, B. (2014). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. [Link]

-

Chiti, F., & Dobson, C. M. (2017). The Role of Proteolysis in Amyloidosis. International Journal of Molecular Sciences. [Link]

-

Schmidt, N. W., et al. (2011). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial Agents and Chemotherapy. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Protein Science. [Link]

-

Phelan, J. C., et al. (2009). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Topics in Medicinal Chemistry. [Link]

-

Jain, S., & Vashisth, H. (2017). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences. [Link]

-

Johnson, L. M., et al. (2014). α-Helix Mimicry with α/β-Peptides. Accounts of Chemical Research. [Link]

-

Uversky, V. N., & Finkelstein, A. V. (2017). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. Journal of Biomolecular Structure and Dynamics. [Link]

-

Forood, B., et al. (1995). The role of context on alpha-helix stabilization: host-guest analysis in a mixed background peptide model. Protein Science. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beta-peptide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 10. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 11. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. mdpi.com [mdpi.com]

- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. verifiedpeptides.com [verifiedpeptides.com]

- 17. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Investigating the Metabolic Fate of L-β-Homoleucine Containing Peptides

Abstract

The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone strategy for overcoming their inherent limitations, primarily their rapid in vivo degradation by proteases. L-β-homoleucine, a β-amino acid analogue of the natural L-leucine, offers a compelling structural modification to enhance peptide stability and, consequently, therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the metabolic fate of peptides containing L-β-homoleucine. We will delve into the principles of β-peptide stability, detail robust experimental protocols for assessing metabolic pathways, and discuss the analytical methodologies required for metabolite identification and quantification. The causality behind experimental choices is elucidated to empower researchers with the ability to design and execute self-validating studies, ensuring the generation of reliable and translatable data for preclinical and clinical development.

Introduction: The Rationale for L-β-Homoleucine in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability, limiting their oral bioavailability and in vivo half-life.[1] The primary route of degradation is enzymatic hydrolysis by proteases, which are ubiquitous in biological systems.[1] The introduction of non-natural amino acids is a proven strategy to mitigate this issue.[2][3]

L-β-homoleucine (3-amino-5-methylhexanoic acid) is a homologated version of L-leucine, with an additional methylene group in its backbone.[4] This seemingly subtle change has profound implications for the peptide's structure and its interaction with proteases.

The Structural Advantage of β-Amino Acids

The defining feature of β-amino acids is the presence of two carbon atoms (α and β) between the amino and carboxyl groups, in contrast to the single α-carbon in natural α-amino acids.[5][6] This extended backbone fundamentally alters the peptide's conformation and renders it a poor substrate for proteases that have evolved to recognize and cleave the α-peptide bond.[5][7][8] Peptides composed entirely of β-amino acids (β-peptides) are exceptionally stable against proteolytic degradation.[5][6] Even the incorporation of a single β-amino acid into an α-peptide sequence can significantly enhance its resistance to enzymatic cleavage.[9]

L-β-homoleucine, with its isobutyl side chain, mimics the hydrophobicity and steric bulk of leucine, a common residue in bioactive peptides, while conferring the inherent proteolytic resistance of a β-amino acid.[4]

Core Principles of Metabolic Fate Investigation

A thorough investigation into the metabolic fate of an L-β-homoleucine containing peptide requires a multi-faceted approach. The key areas of inquiry are:

-

Proteolytic Stability: Assessing the peptide's resistance to degradation by various proteases and in different biological matrices.

-

Metabolite Identification: Identifying the products of any enzymatic or chemical degradation.

-

Cellular Uptake and Transport: Determining if and how the peptide and its metabolites enter cells.

-

Pharmacokinetics and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in vivo.

-

Potential for Toxicity: Evaluating the safety profile of the parent peptide and any identified metabolites.

Experimental Protocols for Metabolic Fate Analysis

The following sections provide detailed, step-by-step methodologies for key experiments. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

In Vitro Proteolytic Stability Assays

Objective: To quantify the stability of the L-β-homoleucine containing peptide in the presence of specific proteases and in complex biological fluids like plasma and serum.

Rationale: These assays provide a rapid and cost-effective initial assessment of the peptide's susceptibility to degradation. Comparing stability in the presence of different proteases can offer insights into the types of enzymes that might be responsible for any observed degradation.

Protocol: Plasma Stability Assay

-

Preparation of Plasma:

-

Obtain fresh whole blood from the species of interest (e.g., human, mouse, rat) in tubes containing an anticoagulant (e.g., K2EDTA, heparin).

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma (supernatant).

-

Carefully collect the plasma and store it on ice for immediate use or at -80°C for long-term storage.

-

-

Incubation:

-

Pre-warm the plasma to 37°C in a water bath.

-

Prepare a stock solution of the test peptide in a suitable vehicle (e.g., water, DMSO). The final concentration of the vehicle in the plasma should be low (<1%) to avoid protein precipitation.

-

Spike the test peptide into the pre-warmed plasma to a final concentration of, for example, 10 µM.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

-

Quenching and Protein Precipitation:

-

Immediately add the aliquot to a tube containing a quenching solution, typically 3 volumes of ice-cold acetonitrile containing an internal standard. The internal standard is a compound with similar analytical properties to the test peptide but a different mass, used for normalization.

-

Vortex vigorously for 30 seconds to precipitate the plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the peptide and any metabolites.

-

Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining parent peptide against time.

-

Calculate the half-life (t½) of the peptide in plasma.

-

Table 1: Example Data from a Plasma Stability Assay

| Time (minutes) | Parent Peptide Remaining (%) |

| 0 | 100 |

| 15 | 98.2 |

| 30 | 95.7 |

| 60 | 92.1 |

| 120 | 85.4 |

| 240 | 73.9 |

Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify the chemical structures of any degradation products of the L-β-homoleucine containing peptide.

Rationale: Understanding the metabolic pathways is crucial for assessing the safety and efficacy of the drug candidate. Identifying cleavage sites can inform future peptide design to further enhance stability.

Protocol: In Vitro Metabolite Identification in Liver Microsomes

-

Incubation with Liver Microsomes:

-

Liver microsomes contain a high concentration of drug-metabolizing enzymes.

-

Prepare an incubation mixture containing the test peptide, liver microsomes (e.g., human, rat), and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Run a control incubation without the NADPH-regenerating system to distinguish between enzymatic and non-enzymatic degradation.[10]

-

-

Sample Preparation:

-

Quench the reaction with ice-cold acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).

-

-

Data Analysis:

-

Use specialized software to search for potential metabolites by comparing the full scan MS data from the test and control samples.

-

Look for predicted mass shifts corresponding to common metabolic transformations (e.g., hydrolysis, oxidation).

-

Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity.

-

dot

Caption: Workflow for Investigating Peptide Metabolic Fate.

Cellular Uptake and Transport Studies

Objective: To determine if the L-β-homoleucine containing peptide can enter cells and to elucidate the mechanism of transport.

Rationale: For peptides targeting intracellular components, cellular uptake is a prerequisite for biological activity. Understanding the transport mechanism can inform strategies to enhance intracellular delivery.

Protocol: In Vitro Cellular Uptake in a Relevant Cell Line

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line if the peptide is an anti-cancer agent) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

-

Peptide Labeling (Optional but Recommended):

-

For easier detection and visualization, the peptide can be labeled with a fluorescent tag (e.g., FITC, Alexa Fluor).

-

-

Incubation:

-

Treat the cells with the labeled or unlabeled peptide at a specific concentration.

-

Incubate for various time points at 37°C.

-

To investigate the transport mechanism, perform parallel experiments at 4°C (to inhibit active transport) or in the presence of known transport inhibitors.

-

-

Analysis:

-

Fluorescence Microscopy: If using a labeled peptide, wash the cells to remove extracellular peptide and visualize the intracellular fluorescence using a fluorescence microscope.[11]

-

LC-MS: If using an unlabeled peptide, wash the cells, lyse them, and quantify the intracellular peptide concentration by LC-MS.

-

dot

Caption: Potential Cellular Uptake Mechanisms for Peptides.

Analytical Techniques for Metabolite Detection

The choice of analytical technique is critical for obtaining accurate and reliable data.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for peptide and metabolite quantification and identification due to its high sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of small, volatile metabolites, often requiring derivatization.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about metabolites without the need for standards, but it is less sensitive than MS.

In Vivo Pharmacokinetic and Biodistribution Studies

Objective: To understand the ADME properties of the peptide in a living organism.

Rationale: In vivo studies are essential to bridge the gap between in vitro findings and the potential clinical performance of the peptide.

Protocol: Abridged In Vivo PK Study in Rodents

-

Animal Dosing: Administer the peptide to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., intravenous, subcutaneous, oral).

-

Sample Collection: At predetermined time points, collect blood samples. Urine and feces can also be collected to assess excretion pathways.

-

Sample Analysis: Process the blood to obtain plasma and quantify the peptide concentration using a validated LC-MS method.

-

Pharmacokinetic Modeling: Use specialized software to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Potential Toxicity Assessment

While L-β-homoleucine is an amino acid analogue, it is still a non-natural compound, and its safety profile, as well as that of its metabolites, must be evaluated.

-

In Vitro Cytotoxicity Assays: Assess the toxicity of the peptide and its major metabolites in various cell lines.

-

In Vivo Toxicology Studies: Conduct formal toxicology studies in animals to identify any potential adverse effects.

A review of the Material Safety Data Sheet (MSDS) for related compounds, such as N-Boc-L-beta-homoleucine, can provide initial handling and safety information, although it does not replace formal toxicological assessment.[14]

Conclusion and Future Directions

The incorporation of L-β-homoleucine into peptides is a promising strategy for enhancing their metabolic stability and therapeutic potential. A systematic and rigorous investigation of their metabolic fate is paramount for successful drug development. The experimental and analytical frameworks presented in this guide provide a robust starting point for researchers in this exciting field. Future work should focus on elucidating the specific transporters involved in β-peptide uptake and developing predictive models for the metabolism of peptides containing non-natural amino acids. By understanding and overcoming the metabolic hurdles, we can unlock the full potential of peptide-based therapeutics.

References

-

Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. Retrieved from [Link]

-

Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemical Biodiversity, 2(5), 591-632. Retrieved from [Link]

-

Beta-peptide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nordstedt, K., & Frataglioni, L. (1994). The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. The Journal of Biological Chemistry, 269(49), 30773-30776. Retrieved from [Link]

-

Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. Retrieved from [Link]

-